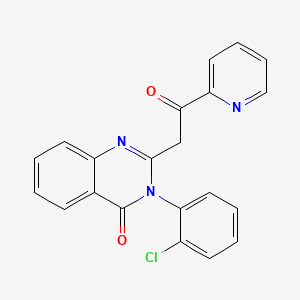
4(3H)-Quinazolinone, 3-(2-chlorophenyl)-2-(2-oxo-2-(2-pyridinyl)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(3H)-Quinazolinone, 3-(2-chlorophenyl)-2-(2-oxo-2-(2-pyridinyl)ethyl)- is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a 2-chlorophenyl group and a 2-oxo-2-(2-pyridinyl)ethyl substituent, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(2-chlorophenyl)-2-(2-oxo-2-(2-pyridinyl)ethyl)- typically involves multi-step organic reactions. One common synthetic route includes the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization and functional group modifications. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s identity and purity.
Análisis De Reacciones Químicas
Types of Reactions
4(3H)-Quinazolinone, 3-(2-chlorophenyl)-2-(2-oxo-2-(2-pyridinyl)ethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain substituents with different groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of analogs with different substituents.
Aplicaciones Científicas De Investigación
4(3H)-Quinazolinone, 3-(2-chlorophenyl)-2-(2-oxo-2-(2-pyridinyl)ethyl)- has several scientific research applications, including:
Chemistry: The compound is studied for its unique chemical properties and reactivity, contributing to the development of new synthetic methodologies.
Biology: Researchers investigate its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory effects.
Medicine: The compound is explored as a lead molecule for drug development, with studies focusing on its pharmacokinetics, pharmacodynamics, and therapeutic potential.
Industry: It may be used in the development of new materials, agrochemicals, and other industrial applications.
Mecanismo De Acción
The mechanism of action of 4(3H)-Quinazolinone, 3-(2-chlorophenyl)-2-(2-oxo-2-(2-pyridinyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mechanism of action fully.
Comparación Con Compuestos Similares
Similar Compounds
4(3H)-Quinazolinone, 2-(2-oxo-2-(2-pyridinyl)ethyl)-: Lacks the 2-chlorophenyl group, which may affect its biological activity and chemical properties.
4(3H)-Quinazolinone, 3-(2-chlorophenyl)-:
4(3H)-Quinazolinone, 3-(2-methylphenyl)-2-(2-oxo-2-(2-pyridinyl)ethyl)-: Features a methyl group instead of a chlorine atom, which can influence its chemical behavior and biological effects.
Uniqueness
4(3H)-Quinazolinone, 3-(2-chlorophenyl)-2-(2-oxo-2-(2-pyridinyl)ethyl)- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its structural features enable it to interact with various molecular targets, making it a valuable compound for research and development in multiple fields.
Propiedades
Número CAS |
73283-21-3 |
|---|---|
Fórmula molecular |
C21H14ClN3O2 |
Peso molecular |
375.8 g/mol |
Nombre IUPAC |
3-(2-chlorophenyl)-2-(2-oxo-2-pyridin-2-ylethyl)quinazolin-4-one |
InChI |
InChI=1S/C21H14ClN3O2/c22-15-8-2-4-11-18(15)25-20(13-19(26)17-10-5-6-12-23-17)24-16-9-3-1-7-14(16)21(25)27/h1-12H,13H2 |
Clave InChI |
FVJRLWOXIGGBQF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C(=N2)CC(=O)C3=CC=CC=N3)C4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dipotassium 3-[3-carbamoyl-1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-5-pyridylazo]phenylphosphonate](/img/structure/B13771687.png)


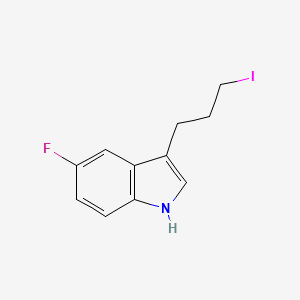


![Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]-](/img/structure/B13771728.png)
![(Phenylmethyl)-4-[(phenylmethyl)phenyl]phenol](/img/structure/B13771734.png)
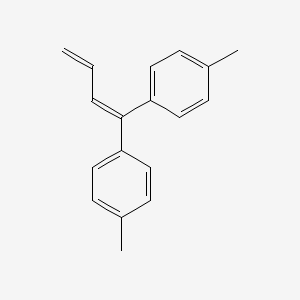
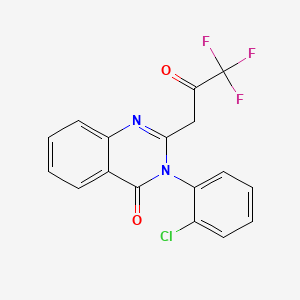
![[1-(4-Chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-7-yl)propyl]azaniumchloride](/img/structure/B13771748.png)
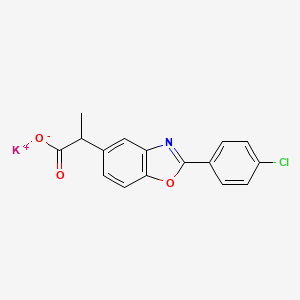
![7-Methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13771755.png)
